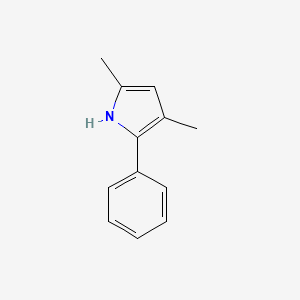

3,5-Dimethyl-2-phenyl-1H-pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13N |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

3,5-dimethyl-2-phenyl-1H-pyrrole |

InChI |

InChI=1S/C12H13N/c1-9-8-10(2)13-12(9)11-6-4-3-5-7-11/h3-8,13H,1-2H3 |

InChI Key |

TWPJGSLVOKTKDT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N1)C2=CC=CC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dimethyl 2 Phenyl 1h Pyrrole and Its Derivatives

Catalytic Approaches in the Synthesis of 3,5-Dimethyl-2-phenyl-1H-pyrrole

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Various catalytic systems, including metal-based and organocatalytic methods, have been successfully applied to the synthesis of pyrroles.

Transition metal catalysts have proven to be highly effective in mediating the formation of the pyrrole (B145914) ring through various cyclization strategies. Iron catalysis, for instance, has been utilized for the sustainable synthesis of substituted pyrroles. nih.gov An air-stable molecular iron(0) complex has been shown to catalyze the synthesis of C-2, C-3, and C-2 & C-4 substituted pyrroles in good yields. nih.gov The proposed mechanism involves a hydrogen autotransfer process followed by a second oxidation and intramolecular dehydrative condensation. nih.gov

Palladium-catalyzed reactions have also been extensively explored. For example, a Pd(II)-catalyzed oxidative three-component cascade reaction of amines, alkyne esters, and alkenes provides a direct route to diverse 2,3,4-trisubstituted pyrroles. organic-chemistry.org Another palladium-catalyzed approach involves the cyclization of internal alkynes and 2-amino-3-iodoacrylates to produce highly functionalized pyrroles. organic-chemistry.org

Copper catalysis offers another versatile avenue for pyrrole synthesis. A copper-catalyzed aerobic oxidative coupling of diols and primary amines allows for the synthesis of N-substituted pyrroles at room temperature. organic-chemistry.org Furthermore, a copper-assisted cycloisomerization of alkynyl imines provides an efficient route to various pyrroles and fused heteroaromatic compounds. organic-chemistry.org Gold-catalyzed hydroamination/cyclization cascade reactions of α-amino ketones with alkynes have also been developed, offering high regioselectivity and functional group tolerance. organic-chemistry.org

| Catalyst | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Iron(0) complex | Dehydrogenative condensation | Secondary alcohols, amino alcohols | Sustainable, good yields, tolerates various functional groups. | nih.gov |

| Palladium(II) | Oxidative cascade | Amines, alkyne esters, alkenes | Direct synthesis of 2,3,4-trisubstituted pyrroles. | organic-chemistry.org |

| Copper | Aerobic oxidative coupling | Diols, primary amines | Room temperature reaction, O2 as oxidant. | organic-chemistry.org |

| Gold(I) | Hydroamination/cyclization | α-Amino ketones, alkynes | High regioselectivity, wide functional group tolerance. | organic-chemistry.org |

Organocatalysis has emerged as a powerful strategy in organic synthesis, offering a metal-free alternative for the construction of complex molecules. nih.gov In the context of pyrrole synthesis, organocatalysts have been employed to promote various transformations. For example, urea (B33335) has been used as an organocatalyst in the Paal-Knorr condensation of 1,4-diones and amines. The urea is believed to activate the carbonyl compound by forming hydrogen bonds with the carbonyl oxygen. rsc.org

Brønsted acids, such as 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, have been utilized as catalysts in cascade reactions for the synthesis of β-substituted aryl pyrroles. rsc.org Furthermore, nano-FGT has been reported as a catalyst for the synthesis of N-substituted pyrroles from tetrahydro-2,5-dimethoxyfuran and various amines. rsc.org These examples demonstrate the growing importance of organocatalysis in providing efficient and environmentally benign routes to substituted pyrroles. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The development of synthetic routes for pyrrole derivatives has increasingly focused on aligning with the principles of green chemistry, which prioritize environmental protection and sustainable resource use. acs.org The Paal-Knorr synthesis, a classic and widely used method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines, is inherently green due to its high atom economy, with water being the only theoretical byproduct. acs.orgmdpi.com For the synthesis of this compound, this involves the condensation of 2,5-hexanedione (B30556) and aniline (B41778). researchgate.net

Modern adaptations of this reaction have further enhanced its green credentials by focusing on the reduction or elimination of hazardous solvents and the use of energy-efficient techniques. mdpi.com These approaches, including solvent-free and microwave-assisted syntheses, not only minimize environmental impact but also often lead to improved reaction efficiency, shorter reaction times, and simpler product isolation procedures. acs.orgmdpi.com

Solvent-Free Syntheses

Solvent-free synthesis, also known as neat or solid-state reaction, represents a significant advancement in green chemistry. By eliminating volatile and often toxic organic solvents, these methods reduce waste, minimize safety hazards, and can simplify purification processes. rsc.org The Paal-Knorr synthesis of N-substituted 2,5-dimethylpyrroles, including the title compound, has been successfully performed under solvent-free conditions, often with the aid of a catalyst to improve reaction rates and yields. mdpi.com

For instance, the reaction between 2,5-hexanedione and various anilines has been efficiently catalyzed by the metal-organic framework MIL-53(Al) under solvent-free conditions, achieving high yields. rsc.org The optimal catalyst loading was found to be 5 mol%, producing 2,5-Dimethyl-1-phenyl-1H-pyrrole in 96% yield. rsc.org Other catalysts, such as nanoporous silica, have also proven effective. mdpi.com These solid catalysts are often reusable, further contributing to the sustainability of the process.

| Reactants | Catalyst | Conditions | Yield (%) | Reference |

| 2,5-Hexanedione, Aniline | MIL-53(Al) (5 mol%) | Solvent-free, sonication | 96 | rsc.org |

| 2,5-Hexanedione, Aniline | CATAPAL 200 (alumina) | 60 °C, 45 min, solvent-free | 93 | mdpi.com |

| 2,5-Hexanedione, 4-tert-butylaniline | None | Solvent-free | Good | acs.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. nih.gov The energy is delivered directly to the reacting molecules through dipolar polarization and ionic conduction mechanisms, resulting in rapid and uniform heating. nih.gov

This technology has been successfully applied to the synthesis of pyrroles and other azaheterocycles. nih.govrsc.org In many cases, reactions that require several hours of reflux under traditional heating can be completed in a matter of minutes under microwave irradiation. nih.govijpsjournal.com For example, syntheses of various heterocyclic compounds have seen reaction times decrease from 6–15 hours to just 10–15 minutes, with yields increasing by 10–15%. nih.gov This efficiency gain not only saves energy but also can suppress the formation of unwanted side products. nih.gov

| Reaction Type | Conventional Heating | Microwave Irradiation | Reference |

| Pyrimidine Synthesis | 6-9 hours | 3-5 minutes | nih.gov |

| Pyrimidine Synthesis | ~800 minutes | 15 minutes (yields ~20-25% higher) | nih.gov |

| Pyrazole Synthesis | 24 hours (70-79% yield) | 6 minutes (70-98% yield) | |

| Pyrrole Synthesis | 16 hours | 40-60 minutes | ijpsjournal.com |

Mechanism Elucidation and Kinetic Studies in this compound Formation

The formation of the pyrrole ring in the Paal-Knorr synthesis proceeds through a well-studied mechanism. organic-chemistry.orgwikipedia.org The reaction involves the condensation of a 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) with a primary amine or ammonia (B1221849), typically under neutral or weakly acidic conditions. organic-chemistry.org

The accepted mechanism, supported by kinetic studies, involves the following key steps:

Hemiaminal Formation : The reaction initiates with the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dione. This step is often accelerated by an acid catalyst, which protonates the carbonyl oxygen, making the carbon more electrophilic. wikipedia.org This leads to the formation of a hemiaminal intermediate.

Cyclization : The hydroxyl group of the hemiaminal is then protonated and eliminated as water to form an iminium ion, or alternatively, the nitrogen of the hemiaminal attacks the second carbonyl group in an intramolecular fashion. organic-chemistry.org

Dehydration : The resulting cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative, undergoes a sequence of two dehydration steps to eliminate water molecules and form the stable aromatic pyrrole ring. wikipedia.orgyoutube.com

Crucial mechanistic insights were provided by the work of V. Amarnath, who studied the cyclization rates of meso- and dl-3,4-diethyl-2,5-hexanediones. organic-chemistry.org The observation that these stereoisomers cyclize at different rates ruled out any mechanism involving an enamine intermediate formed prior to the rate-determining cyclization step. organic-chemistry.org Instead, the data strongly supported a mechanism where the initial amine addition to a carbonyl to form a hemiaminal is the key pathway, followed by a rate-determining ring closure. organic-chemistry.org The use of different substituted anilines showed that electron-withdrawing groups on the phenyl ring (such as a nitro group) increased the reaction rate, which was consistent with the proposed mechanism involving a hemiaminal rather than an iminium ion intermediate. organic-chemistry.org

Stereoselectivity and Regioselectivity in the Functionalization of this compound

Functionalization of the pre-formed this compound ring primarily involves electrophilic aromatic substitution, a characteristic reaction of electron-rich heterocycles like pyrrole. semanticscholar.org The regioselectivity of this substitution—that is, the position at which the electrophile attacks—is dictated by the directing effects of the substituents already present on the pyrrole ring (phenyl at C2, and methyl groups at C3 and C5).

Pyrroles are generally most reactive toward electrophiles at the C2 and C5 positions. semanticscholar.org However, in the title compound, these positions are blocked. Therefore, substitution is directed to the remaining C4 position. The preference for the C4 position can be explained by examining the stability of the cationic intermediate (sigma complex) formed upon electrophilic attack.

Directing Effects : The methyl groups at C3 and C5 are electron-donating through induction and hyperconjugation, activating the ring. The phenyl group at C2 is inductively withdrawing but can donate electron density through resonance.

Regiochemical Outcome : Electrophilic attack at the C4 position is favored. This position is electronically activated by the adjacent C3-methyl group and the C5-methyl group. The resulting positive charge in the intermediate can be effectively delocalized through resonance, including participation from the C2-phenyl group, which stabilizes the intermediate. This makes the C4 position the most nucleophilic site on the ring.

Due to the planarity and aromaticity of the pyrrole ring, functionalization at the ring carbons does not typically introduce new stereocenters, and thus issues of stereoselectivity are not prominent in this context. Stereoselectivity becomes a primary concern in reactions that lead to the synthesis of saturated pyrrolidine (B122466) rings, which is outside the scope of functionalizing the aromatic pyrrole core. nih.govnih.gov

Reactivity and Transformation of 3,5 Dimethyl 2 Phenyl 1h Pyrrole

Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring of 3,5-Dimethyl-2-phenyl-1H-pyrrole

The pyrrole ring is a π-excessive heterocycle, meaning it has a higher electron density than benzene (B151609), making it highly reactive towards electrophiles. The substitution pattern is directed by the existing substituents—the two methyl groups and the phenyl group.

Halogenation Reactions

Halogenation of pyrrole derivatives occurs readily. While specific studies on the halogenation of this compound are not extensively detailed in the provided results, the general reactivity of pyrroles suggests that reactions with halogens like chlorine, bromine, and iodine would proceed, likely at the unsubstituted position of the pyrrole ring. For instance, iodine is used in electrophilic cyclization reactions of N-alkyne-substituted pyrrole derivatives, indicating its reactivity as an electrophile towards the pyrrole ring. nih.gov

Nitration and Sulfonation

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.orglibretexts.org Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org Sulfonation is achieved with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid), where the electrophile is SO₃. masterorganicchemistry.comlibretexts.org

Given the high reactivity of the pyrrole ring, these reactions are expected to occur primarily on the pyrrole moiety rather than the phenyl ring. The electron-donating methyl groups at positions 3 and 5, and the phenyl group at position 2, would activate the pyrrole ring for electrophilic attack. The most probable site for substitution would be the remaining unsubstituted carbon atom on the pyrrole ring. The introduction of a nitro group can be a precursor for further functionalization, such as reduction to an amino group. ontosight.ai

Friedel-Crafts Acylation/Alkylation

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. researchgate.net Acylation, in particular, is a well-established method for introducing keto-functionalities. researchgate.netacs.org The reaction typically employs an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride. researchgate.net For highly reactive substrates like pyrroles, milder catalysts or conditions are often sufficient. researchgate.net

In the case of this compound, Friedel-Crafts acylation would be expected to proceed at the available position on the pyrrole ring. Research on similar structures, such as 1-phenyl-2,5-dimethylpyrrole, has demonstrated that Friedel-Crafts acylation is a viable transformation. acs.org The reaction introduces an acyl group, which can be a valuable intermediate for the synthesis of more complex molecules.

Nucleophilic Reactions at the Phenyl Moiety and Nitrogen of this compound

While the pyrrole ring is electron-rich and prone to electrophilic attack, the nitrogen atom and the phenyl ring can participate in nucleophilic reactions. The pyrrole nitrogen, after deprotonation by a strong base, becomes a potent nucleophile. researchgate.net This nucleophilic pyrrolide anion can then react with various electrophiles.

For instance, N-arylation of pyrroles can be achieved through nucleophilic aromatic substitution (SNAr) on highly activated aromatic systems, such as polyfluorinated benzenes. researchgate.net In a relevant study, 2,5-dimethylpyrrole was shown to react with hexafluorobenzene (B1203771) via its sodium salt, demonstrating the nucleophilic character of the deprotonated pyrrole nitrogen. researchgate.net

The phenyl group itself is generally less reactive towards nucleophiles unless activated by strongly electron-withdrawing groups. However, under specific conditions, such as those used in certain cross-coupling reactions, the phenyl ring can be functionalized.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can target the pyrrole ring, the phenyl ring, or the methyl substituents.

Selective Oxidation of Methyl Groups

The methyl groups on the pyrrole ring are potential sites for selective oxidation. While specific studies on the selective oxidation of the methyl groups of this compound were not found in the search results, related transformations on similar pyrrole structures are known. For example, the oxidation of methyl groups on a pyrrole ring can lead to the formation of aldehydes or carboxylic acids. These functional groups are valuable for further synthetic modifications. For instance, 2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a known compound, indicating that the formylation (a type of oxidation) of a methyl-substituted pyrrole is possible. sigmaaldrich.com The synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid also points to the feasibility of oxidizing a methyl group to a carboxylic acid. nih.gov

The following table summarizes the types of reactions that this compound can undergo:

| Reaction Type | Reagents | Product Type |

| Electrophilic Aromatic Substitution | ||

| Halogenation | Halogens (e.g., I₂) | Halogenated pyrrole |

| Nitration | HNO₃, H₂SO₄ | Nitropyrrole |

| Sulfonation | SO₃, H₂SO₄ | Pyrrolesulfonic acid |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Acylpyrrole |

| Nucleophilic Reaction | ||

| N-Arylation | NaH, Polyfluoroarene | N-Arylpyrrole |

| Oxidation | ||

| Methyl Group Oxidation | Oxidizing agents | Pyrrole-carbaldehyde or -carboxylic acid |

Reduction of Aromatic Rings

The reduction of aromatic systems like this compound can be challenging. The high electron density of the pyrrole ring, in particular, makes it resistant to the addition of an electron, which is the initial step in the Birch reduction. beilstein-journals.org Consequently, the partial reduction of pyrroles typically requires the presence of electron-withdrawing groups to decrease the ring's electron density. beilstein-journals.orgacs.org In the absence of such groups, as in this compound, the phenyl ring is more susceptible to reduction under Birch conditions.

The Birch reduction uses an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source to achieve a 1,4-reduction of aromatic rings. wikipedia.orgmasterorganicchemistry.com When applied to a molecule like this compound, the phenyl group would be reduced to a non-conjugated cyclohexadiene. The pyrrole ring itself is generally inert to these conditions. masterorganicchemistry.com The mechanism involves the formation of a radical anion on the benzene ring, which is then protonated by the alcohol. wikipedia.orgnrochemistry.com

Alternatively, catalytic hydrogenation can be employed to reduce aromatic rings, though it often requires forcing conditions such as high temperatures and pressures with catalysts like platinum, or more effective catalysts like rhodium on carbon. libretexts.org Under such conditions, both the phenyl and pyrrole rings could potentially be reduced to a cyclohexane (B81311) and pyrrolidine (B122466) ring, respectively. However, milder conditions can selectively reduce other functionalities without affecting the aromatic rings. libretexts.org For instance, the dehydrogenation of 2-phenyl-1-pyrroline using palladium-on-carbon (Pd/C) or palladium-on-alumina (Pd/Al2O3) catalysts effectively produces 2-phenyl-1H-pyrrole, demonstrating the stability of the pyrrole ring under certain catalytic conditions. researchgate.net

| Reduction Method | Reagents & Conditions | Affected Ring | Product Type | Reference |

|---|---|---|---|---|

| Birch Reduction | Na or Li in liquid NH₃, with an alcohol (e.g., EtOH) | Phenyl ring | 2-(1,4-Cyclohexadienyl)-3,5-dimethyl-1H-pyrrole | wikipedia.orgmasterorganicchemistry.com |

| Catalytic Hydrogenation (Forcing) | H₂, Pt or Rh/C catalyst, high pressure and temperature | Both Phenyl and Pyrrole rings | 2-Cyclohexyl-3,5-dimethylpyrrolidine | libretexts.org |

| Dissolving Metal Reduction (Knorr-Rabe) | Zinc in acidic conditions | Pyrrole ring (typically with activating groups) | 3-Pyrroline (2,5-dihydropyrrole) | beilstein-journals.org |

Cycloaddition Reactions Involving this compound

The aromatic character of the pyrrole ring limits its reactivity as a diene in Diels-Alder reactions. ucla.edu However, cycloadditions can occur, particularly when the pyrrole is substituted with electron-withdrawing groups or when highly reactive dienophiles are used. ucla.edu For this compound, its participation in cycloaddition reactions is influenced by the electronic nature of its substituents.

One of the primary types of cycloaddition is the [4+2] Diels-Alder reaction. libretexts.orgyoutube.com In this reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. While simple pyrroles are poor dienes, N-substituted pyrroles can react with potent dienophiles like maleimides. For example, 1,2,5-trimethylpyrrole (B147585) has been studied in cycloadditions with N-arylmaleimides. nih.gov Another strategy involves intramolecular Diels-Alder reactions, which can be facilitated by tethering the dienophile to the pyrrole nitrogen, enhancing the reaction rate due to entropic effects. ucla.edu

Benzynes, generated in situ, are highly reactive dienophiles that can undergo [4+2] cycloaddition with pyrroles. nih.gov This reaction provides a route to form annulated pyrrole structures. Additionally, 1,3-dipolar cycloadditions are possible, where a 1,3-dipole reacts with a dipolarophile. wikipedia.org For instance, münchnones can react with alkynes in a 1,3-dipolar cycloaddition to yield substituted pyrroles after the extrusion of carbon dioxide. wikipedia.org

| Reaction Type | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Pyrrole (diene) + Maleimide (dienophile) | Bicyclic adduct | Pyrrole's aromaticity often hinders this reaction; requires reactive partners or intramolecular setup. | ucla.edunih.gov |

| [4+2] Cycloaddition (Diels-Alder) | Pyrrole (diene) + Benzyne (dienophile) | Annulated pyrrole | Utilizes highly reactive, in situ generated benzynes. | nih.gov |

| 1,3-Dipolar Cycloaddition | Münchnone (dipole) + Alkyne (dipolarophile) | Substituted pyrrole | Proceeds with subsequent loss of CO₂ via a retro-Diels-Alder step. | wikipedia.org |

Metalation and Cross-Coupling Reactions of this compound

Metalation followed by cross-coupling is a powerful strategy for the functionalization of pyrroles. researchgate.netnih.gov The Suzuki-Miyaura coupling, which pairs an organoboron species with an organohalide using a palladium catalyst, is a widely used method for forming C-C bonds. nih.govwikipedia.orglibretexts.org For a substrate like this compound, this can be achieved by first halogenating the pyrrole ring, followed by coupling with an arylboronic acid, or by converting the pyrrole into a boronic acid derivative for coupling with an aryl halide.

Direct C-H activation and metalation offer an alternative route that avoids pre-functionalization. researchgate.net Bases such as a mixed lithium-zinc base can deprotonate N-arylpyrroles regioselectively, which can then be trapped with an electrophile or used in a cross-coupling reaction. researchgate.net For N-phenylpyrrole, deprotonation occurs selectively at the 2-position of the pyrrole ring. researchgate.net

Recent advances have enabled the one-pot synthesis of functionalized pyrroles via sequential titanium-catalyzed [2+2+1] pyrrole synthesis followed by Suzuki cross-coupling. nih.gov This method allows for the creation of 2-boryl substituted pyrroles which can be directly used in subsequent coupling reactions to introduce aryl groups. nih.gov C-N cross-coupling reactions, such as the Buchwald-Hartwig reaction, are also employed to construct complex pyrrole-containing macrocycles like diaza-m-benziporphyrins. acs.org

| Reaction | Pyrrole Derivative | Coupling Partner | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Halogenated Pyrrole | Arylboronic acid | Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) | Aryl-substituted pyrrole | nih.govnih.gov |

| Suzuki-Miyaura Coupling | Pyrroleboronic acid | Aryl halide | Pd catalyst, Base | Aryl-substituted pyrrole | nih.govnih.gov |

| Buchwald-Hartwig Coupling | Dibromotripyrrin | N,N'-diphenyl-1,3-phenylenediamine | Pd catalyst | Diaza-m-benziporphyrin | acs.org |

| Direct Metalation | N-phenylpyrrole | Electrophile (e.g., I₂) | LiTMP/ZnCl₂·TMEDA | 2-Iodo-N-phenylpyrrole | researchgate.net |

Functionalization for Supramolecular Assembly of this compound Derivatives

The targeted functionalization of pyrrole derivatives is crucial for their application in supramolecular chemistry, where molecules are designed to self-assemble into ordered structures through non-covalent interactions. chemrxiv.orgmdpi.com Hydrogen bonding is a key interaction used to direct the assembly of these molecules. acs.orgmdpi.commdpi.com

For pyrroles like this compound, the N-H group is a valuable hydrogen bond donor. By introducing a hydrogen bond acceptor, such as a carbonyl or phosphine (B1218219) oxide group, at the 2-position, stable, centrosymmetric dimers can be formed. mdpi.com For example, studies on 5-phenyl-1H-pyrrole-2-carbonyl azide (B81097) show the formation of dimeric structures through hydrogen bonds involving the azide and pyrrole N-H groups. researchgate.net Similarly, pyrrol-2-yl chloromethyl ketones and methyl pyrrole-2-carboxylate form predictable hydrogen-bonded motifs, such as chains and dimers, in the solid state. mdpi.com

The strategic placement of functional groups can lead to more complex architectures. For instance, incorporating amide functionalities onto a core structure promotes the formation of J-type aggregates through hydrogen bonding, which can be observed by changes in UV-Vis absorption spectra. chemrxiv.org The self-assembly process is often triggered by changing solvent conditions, moving from a good solvent to one that promotes intermolecular interactions. mdpi.com These supramolecular strategies allow for the creation of functional materials, where the properties are dictated by the organized arrangement of the molecular components. nih.gov

| Pyrrole Derivative | Functional Group | Type of Interaction | Resulting Supramolecular Structure | Reference |

|---|---|---|---|---|

| Pyrrol-2-yl chloromethyl ketones | Carbonyl (C=O) | N-H···O hydrogen bond | Centrosymmetric dimers (R₂²(10) motif) | mdpi.com |

| Methyl pyrrole-2-carboxylate | Carbonyl (C=O) | N-H···O hydrogen bond | Chain motif (C(5)) | mdpi.com |

| 5-Phenyl-1H-pyrrole-2-carbonyl azide | Carbonyl azide (-CON₃) | N-H···N hydrogen bond | Dimeric structures | researchgate.net |

| Thiophene-capped diketopyrrolopyrrole with amide groups | Amide (-CONH-) | Hydrogen bonding and π-π stacking | J-type aggregates | chemrxiv.org |

Advanced Spectroscopic and Crystallographic Investigations of 3,5 Dimethyl 2 Phenyl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of 3,5-dimethyl-2-phenyl-1H-pyrrole.

High-Resolution 1D and 2D NMR Techniques for Structural Assignment

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the protons and carbons in the molecule. For instance, in a related compound, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid, the ¹H NMR spectrum shows characteristic signals for the phenyl, pyrrole (B145914), and methyl protons. chemicalbook.com The phenyl protons typically appear as a multiplet in the aromatic region (around 7.18-7.56 ppm), while the pyrrole proton shows a distinct singlet. chemicalbook.com The two methyl groups also present as sharp singlets. chemicalbook.com

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning these signals and establishing the connectivity between atoms. sdsu.eduyoutube.comemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which are typically observed between protons on adjacent carbon atoms. sdsu.eduemerypharma.com For this compound, COSY would confirm the coupling between the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded carbon-hydrogen pairs. researchgate.netcolumbia.edu It allows for the direct assignment of a proton signal to its attached carbon atom. For example, the signals for the methyl protons would show a correlation to the signals of the methyl carbons.

Interactive Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| NH | ~8.0-9.0 (broad s) | - | C2, C5 |

| C4-H | ~5.9-6.1 (s) | ~106-108 | C3, C5 |

| C3-CH₃ | ~2.2-2.4 (s) | ~12-14 | C2, C3, C4 |

| C5-CH₃ | ~2.1-2.3 (s) | ~12-14 | C4, C5, C1' |

| Phenyl H (ortho) | ~7.4-7.6 (m) | ~128-130 | C2, C1', C3' |

| Phenyl H (meta) | ~7.2-7.4 (m) | ~127-129 | C1', C2', C4' |

| Phenyl H (para) | ~7.1-7.3 (m) | ~125-127 | C2', C3' |

| C2 | - | ~130-132 | - |

| C3 | - | ~127-129 | - |

| C4 | - | ~106-108 | - |

| C5 | - | ~128-130 | - |

| C1' (ipso) | - | ~133-135 | - |

Solid-State NMR for Conformational Studies of this compound

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. chemicalbook.comrsc.org For this compound (C₁₂H₁₃N), the calculated exact mass is 171.1048. chemsrc.com HRMS analysis would confirm this exact mass, thereby verifying the elemental formula of the compound. For example, in the analysis of a similar compound, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid, HRMS was used to confirm its molecular formula. chemicalbook.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion) and its subsequent fragmentation to produce a series of product ions. nih.gov The analysis of these fragments provides detailed structural information. While a specific MS/MS study on this compound is not detailed in the provided results, the fragmentation of related phenyl-substituted heterocyclic compounds has been studied. sci-hub.st Common fragmentation pathways for such compounds often involve cleavage of the bond between the phenyl and pyrrole rings, as well as fragmentation of the pyrrole ring itself. The loss of methyl groups is also a probable fragmentation pathway.

Interactive Table: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (nominal) | Possible Structure/Loss |

| [M]⁺ | 171 | Molecular Ion |

| [M - CH₃]⁺ | 156 | Loss of a methyl group |

| [C₆H₅N]⁺ | 91 | Phenylnitrene cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

X-ray Diffraction Crystallography of this compound

X-ray diffraction crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. nih.govmdpi.comnih.gov This technique allows for the measurement of bond lengths, bond angles, and torsion angles, as well as the visualization of intermolecular interactions within the crystal lattice. znaturforsch.com

While a specific crystal structure for this compound is not available in the search results, the crystal structures of numerous substituted pyrrole and phenyl-containing heterocyclic compounds have been determined. nih.govmdpi.comznaturforsch.com These studies reveal important structural features, such as the planarity of the pyrrole ring and the torsion angle between the pyrrole and phenyl rings, which is influenced by steric hindrance from the substituents. In the case of this compound, the methyl groups would likely influence the orientation of the phenyl ring relative to the pyrrole core. The packing of the molecules in the crystal would be governed by intermolecular forces such as van der Waals interactions and potentially weak C-H···π interactions. znaturforsch.com

Interactive Table: Typical Crystallographic Parameters for Phenyl-Substituted Pyrroles

| Parameter | Typical Value Range | Significance |

| Crystal System | Monoclinic, Orthorhombic | Describes the symmetry of the unit cell |

| Space Group | P2₁/c, Pbca, etc. | Defines the symmetry elements within the unit cell |

| a, b, c (Å) | 5 - 20 | Dimensions of the unit cell |

| α, β, γ (°) | 90° or variable | Angles of the unit cell |

| Torsion Angle (Pyrrole-Phenyl) | 30 - 60° | Indicates the degree of twist between the two rings |

| N-C bond lengths (Å) | ~1.37 - 1.39 | Typical bond lengths within the pyrrole ring |

| C-C bond lengths (Å) | ~1.36 - 1.44 (pyrrole), ~1.38 - 1.40 (phenyl) | Typical bond lengths within the rings |

Single Crystal X-ray Diffraction for Absolute Configuration and Tautomerism

Single crystal X-ray diffraction is a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and absolute configuration. For pyrrole derivatives, this technique is also invaluable for investigating the presence of tautomerism, where isomers differ by the position of a proton.

The study of tautomerism is critical for heterocyclic compounds like pyrroles. In solution, 3(5)-phenylpyrazoles, which are analogous five-membered nitrogen-containing heterocycles, exist as a mixture of tautomers. fu-berlin.de However, X-ray crystallography on derivatives often shows that only one tautomer is present in the solid state. fu-berlin.dersc.org For this compound, the potential for tautomerism exists, primarily between the 1H- and 2H- forms. X-ray diffraction would be the definitive method to establish which tautomer, or if a mixture, crystallizes in the solid state. The study of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one showed that the most stable tautomer in the solid state was the CH form. rsc.org

Table 1: Crystallographic Data for Related Pyrrole Derivatives

| Compound | Crystal System | Space Group | Key Feature | Reference |

|---|---|---|---|---|

| (3,5-Dimethyl-1H-pyrrol-2-yl)(phenyl)methanone | - | - | Dihedral angle between rings: 57.2(1)° | iucr.org |

| (3,5-dimethyl-1H-pyrrol-2-yl)diphenylphosphine oxide | - | - | Forms a dimer via N—H⋯O=P hydrogen bonds | iucr.orgnih.goviucr.org |

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are fundamental in crystal engineering and determine many of the material's bulk properties. mdpi.comrsc.org

In the absence of a crystal structure for the title compound, examining its functional groups (an N-H donor, aromatic rings as π-systems, and methyl groups) allows for prediction of its intermolecular interactions. Hydrogen bonding is expected to be a dominant interaction. The pyrrole N-H group is a potent hydrogen bond donor. In the crystal structure of (3,5-Dimethyl-1H-pyrrol-2-yl)(phenyl)methanone, molecules are linked by N—H⋯O hydrogen bonds, forming chains that propagate along the b-axis. iucr.org Similarly, (3,5-dimethyl-1H-pyrrol-2-yl)diphenylphosphine oxide forms distinct dimers through mutual pairs of N—H⋯O=P hydrogen bonds. iucr.orgnih.goviucr.org These dimers are then further stabilized by van der Waals interactions. iucr.orgiucr.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and analyzing the bonding within a molecule. Each vibrational mode corresponds to a specific motion of atoms, and its frequency provides a fingerprint of the molecule's structure.

For this compound, the spectra would be characterized by several key vibrational bands. Data from analogous compounds like 3,5-dimethylpyrazole (B48361) and 2,5-dimethylpyrrole can be used to assign these bands. nist.govresearchgate.netnist.gov

N-H Stretch: A characteristic sharp to broad band is expected in the FT-IR spectrum between 3300 and 3500 cm⁻¹, corresponding to the N-H stretching vibration of the pyrrole ring. Its exact position and shape are sensitive to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations from the phenyl group typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will be observed in the 2850-3000 cm⁻¹ region.

C=C and C-N Ring Vibrations: The pyrrole and phenyl rings will give rise to a series of complex bands in the 1400-1650 cm⁻¹ region due to C=C and C-N stretching modes. These are often strong in both IR and Raman spectra.

C-H Bending: In-plane and out-of-plane C-H bending vibrations for the aromatic ring and methyl groups will appear in the fingerprint region (below 1400 cm⁻¹).

Table 2: Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region | Reference |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | High Frequency | nist.govnist.gov |

| Aromatic C-H Stretch | 3000 - 3100 | High Frequency | nist.gov |

| Aliphatic C-H Stretch | 2850 - 3000 | High Frequency | nist.gov |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides information about the electronic structure of a molecule, specifically the energy differences between electronic states. The absorption of UV or visible light promotes electrons from a lower energy orbital (like a π or n orbital) to a higher energy anti-bonding orbital (π*).

The chromophore of this compound consists of the phenyl ring conjugated with the pyrrole ring. This extended π-system is expected to give rise to intense π → π* transitions in the UV region. The NIST database for the simpler 2,5-dimethylpyrrole shows UV absorption, which serves as a baseline. nist.gov The addition of the phenyl group at the 2-position will cause a bathochromic (red) shift of these absorption bands due to the extension of conjugation.

A study on a boron complex derivative of a (3,5-dimethyl-1H-pyrrol-2-yl) system reported an intense broad absorption at 474 nm, assigned to an n–π* transition of the iminopyrrolyl group. nih.gov While this compound is more complex, it indicates that electronic transitions in this family of compounds can extend into the visible region.

Fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. Compounds with rigid, planar, and conjugated systems are often fluorescent. Following excitation at its absorption wavelength, this compound may exhibit fluorescence. The aforementioned boron complex showed two emission peaks at 528 nm and 574 nm, with the intensity being highly solvent-dependent. nih.gov This suggests that the photophysical properties, including the fluorescence quantum yield and emission wavelength of this compound, could also be sensitive to the molecular environment.

Table 3: Spectroscopic Data for Related Pyrrole Derivatives

| Compound | Technique | λ_max (nm) | Transition | Reference |

|---|---|---|---|---|

| Boron complex of (3,5-dimethyl-1H-pyrrol-2-yl) | UV-Vis | 474 | n–π* | nih.gov |

| Boron complex of (3,5-dimethyl-1H-pyrrol-2-yl) | Fluorescence | 528, 574 | Emission | nih.gov |

Computational and Theoretical Studies of 3,5 Dimethyl 2 Phenyl 1h Pyrrole

Quantitative Structure-Property Relationship (QSPR) Studies for 3,5-Dimethyl-2-phenyl-1H-pyrrole

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to predict the physicochemical properties of a chemical compound based on its molecular structure. These models are built by establishing a mathematical relationship between the molecular descriptors of a series of compounds and their experimentally determined properties. To date, a specific and dedicated QSPR study focusing solely on this compound has not been prominently reported in publicly accessible scientific literature.

While direct QSPR studies on the target compound are not available, computational studies on closely related isomers, such as 2,5-dimethyl-1-phenylpyrrole, have been conducted. These studies investigate the effects of methyl and phenyl substituents on the geometric and electronic structures of the pyrrole (B145914) ring. Such research provides valuable insights into the structure-property relationships within this class of compounds, forming a basis for the future development of specific QSPR models for this compound. The establishment of such models would be beneficial for the rational design of new derivatives with tailored properties for various applications.

Applications of 3,5 Dimethyl 2 Phenyl 1h Pyrrole in Advanced Materials and Chemical Technologies

Role as Building Blocks in Organic Electronic Materials

Pyrrole (B145914) and its derivatives are well-recognized for their electron-rich nature, making them attractive building blocks for organic semiconducting materials. uniss.it These materials are integral to the development of next-generation electronic devices. However, specific research detailing the use of 3,5-Dimethyl-2-phenyl-1H-pyrrole in this capacity is limited.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) Scaffolds

The synthesis of novel organic molecules for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) is a vibrant area of research. uniss.ittandfonline.comlumtec.com.tw Heterocyclic compounds, including pyrroles, are often incorporated into the molecular design of emitters and donor materials to tune their photophysical and electronic properties. uniss.itresearchgate.netnih.gov For instance, derivatives of pyrrole have been investigated for their potential in creating materials with aggregation-induced phosphorescence, a desirable property for efficient OLEDs. nih.gov Despite the general interest in pyrrolic structures, a comprehensive search of the current scientific literature did not yield specific examples or detailed research findings where this compound is explicitly used as a foundational scaffold for OLED or OPV materials.

Organic Field-Effect Transistors (OFETs) Precursors

Organic Field-Effect Transistors (OFETs) represent a key technology for flexible and low-cost electronics. The performance of OFETs is highly dependent on the molecular structure and packing of the organic semiconductor used. While various pyrrole-based compounds have been explored as precursors for high-performance OFETs, there is no readily available research demonstrating the direct use or significant potential of this compound as a precursor for such devices.

Coordination Chemistry of this compound as a Ligand

The nitrogen atom in the pyrrole ring can coordinate to metal centers, allowing pyrrole derivatives to act as ligands in coordination chemistry. The resulting metal complexes can exhibit interesting structural, electronic, and catalytic properties.

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of metal complexes with various nitrogen-containing heterocyclic ligands is a cornerstone of inorganic and organometallic chemistry. However, a detailed review of the literature did not reveal any specific studies focused on the synthesis and structural characterization of metal complexes where this compound serves as the primary ligand.

Application in Catalysis (e.g., C-C coupling, hydrogenation)

Metal complexes containing pyrrole-based ligands have been explored for their catalytic activity in a range of organic transformations, including carbon-carbon (C-C) bond formation and hydrogenation reactions. Despite the general exploration of pyrrole derivatives in catalysis, there is a lack of specific research articles detailing the application of metal complexes of this compound in these catalytic reactions.

Luminescent Probes and Fluorescent Sensors Derived from this compound

The development of fluorescent chemosensors for the detection of ions and molecules is a significant area of analytical chemistry. The fluorescence properties of many organic molecules, including those with pyrrole moieties, can be modulated by the presence of specific analytes. nih.govmdpi.comnih.govresearchgate.netchemistryviews.org These pyrrole-based structures can be functionalized to create selective and sensitive probes. researchgate.netnih.govtandfonline.com For example, the photophysical properties of various pyrrole derivatives have been studied to understand their potential in sensing applications. researchgate.nettandfonline.com However, a targeted search of the scientific literature did not identify any published research on luminescent probes or fluorescent sensors specifically derived from the this compound framework.

Advanced Chemical Synthesis (excluding pharmaceutical intermediates)

The compound this compound serves as a notable example in the development of novel and efficient synthetic methodologies for constructing substituted pyrrole rings. While its direct applications in materials are not extensively documented, its synthesis showcases advanced catalytic processes that are significant in modern organic chemistry.

One of the key synthetic routes to this compound is through the palladium-catalyzed reductive cyclization of nitrodienes. unimi.itunimi.it This method represents a sophisticated approach to pyrrole synthesis, utilizing carbon monoxide as a clean and effective reductant, which results in carbon dioxide as the sole stoichiometric byproduct. unimi.it The process is distinguished by its ability to tolerate a variety of functional groups, including both strongly electron-donating and electron-withdrawing substituents on the precursors. unimi.it

The synthesis involves the reaction of a substituted nitrodiene in the presence of a palladium catalyst and a phenanthroline ligand. This reaction proceeds via the activation of a C-H bond on the diene moiety, demonstrating a modern approach to forming heterocyclic systems without the harsh conditions or limited regioselectivity associated with classical methods like the Paal-Knorr or Hantzsch syntheses. unimi.it

Detailed research findings for the synthesis of this compound (referred to as compound 2m in the study) are presented below. The reaction demonstrates the successful formation of a trisubstituted pyrrole, albeit in moderate yields compared to some disubstituted analogues in the same study. unimi.it

Interactive Data Table: Synthesis of this compound via Palladium-Catalyzed Reductive Cyclization unimi.it

| Parameter | Value |

| Product | This compound |

| Starting Material | (3E,5E)-2-methyl-5-phenylpenta-3,5-dien-3-yl nitrate |

| Catalyst System | [Pd(Phen)2][BF4]2 / 4,7-dimethoxy-1,10-phenanthroline |

| Reductant | Carbon Monoxide (CO) |

| Solvent | Acetonitrile (CH3CN) |

| Temperature | 150 °C |

| Pressure (CO) | 5 bar |

| Isolated Yield | 52% |

| Appearance | Colorless oil |

This catalytic method underscores the advances in chemical synthesis, providing a versatile and more environmentally benign pathway to complex pyrrole structures like this compound. unimi.it The significance lies not in the end use of this specific molecule, but in its role as a proof-of-concept for a valuable synthetic tool in organic chemistry. unimi.itunimi.it

Dye Chemistry and Pigment Development

The application of the specific compound this compound in the field of dye chemistry and pigment development is not well-documented in dedicated scientific literature. While the broader family of pyrrole-containing compounds is foundational to various dyes and pigments—most notably the diketopyrrolopyrrole (DPP) pigments known for their vibrant colors and stability—specific research detailing the properties and uses of this compound as a colorant is scarce. researchgate.net

Heterocyclic molecules, including pyrroles, are of significant interest in the development of functional materials such as dyes and polymers. unimi.it However, the investigation into the chromophoric or pigmentary properties of this compound itself has not been the subject of detailed studies. Research in this area tends to focus on pyrrole systems with more extended conjugation or specific functional groups that impart color and insolubility, which are key characteristics for pigments. researchgate.net

Some chemical suppliers categorize this compound under headings such as "Organic Pigments" or "Material Science Building Blocks," suggesting a potential, albeit unconfirmed, utility in these areas. bldpharm.combldpharm.combldpharm.combldpharm.com Without published research data on its coloristic properties, lightfastness, or performance in a polymer matrix, its role as a dye or pigment remains speculative and not scientifically established.

Future Perspectives and Emerging Research Directions for 3,5 Dimethyl 2 Phenyl 1h Pyrrole

Development of Novel and Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry has spurred significant research into sustainable methods for synthesizing heterocyclic compounds like pyrroles. nih.govresearchgate.net Future efforts for producing 3,5-Dimethyl-2-phenyl-1H-pyrrole and its analogs will prioritize methodologies that are efficient, eco-friendly, and utilize renewable resources.

Key research directions include:

Water as a Reaction Medium: The Paal-Knorr condensation, a classic method for pyrrole (B145914) synthesis, can be adapted to use water as an environmentally benign solvent. researchgate.net Research shows that reacting hexa-2,5-dione with aniline (B41778) in water can produce N-substituted 2,5-dimethyl pyrroles in good to excellent yields, eliminating the need for volatile and often toxic organic solvents. researchgate.net

Bio-based Feedstocks: A highly promising and sustainable approach involves the direct condensation of bio-derived furans, such as 2,5-dimethylfuran, with anilines. researchgate.net This transformation can be effectively catalyzed by solid acids like H-form zeolite-Y, offering a mild, convenient, and scalable route to N-aryl pyrroles. researchgate.net This method directly converts biomass-derived chemicals into valuable pyrrole structures.

Catalyst Innovation: The development of novel catalysts is central to modern synthesis. This includes the use of low-cost and reusable catalysts like specific forms of alumina (B75360) for solvent-free Paal-Knorr reactions. mdpi.com Furthermore, unconventional green catalysts, such as onion extract, have been explored for related enaminone synthesis, highlighting the potential for discovering catalysts from renewable biological sources. researchgate.net

The table below summarizes and compares various sustainable synthetic approaches applicable to pyrrole derivatives.

Table 1: Comparison of Sustainable Synthetic Routes for Pyrrole Derivatives

| Synthetic Strategy | Key Features | Catalyst Example | Solvent | Advantages | Reference |

|---|---|---|---|---|---|

| Paal-Knorr in Water | Utilizes water as a green solvent. | None required (water can act as medium/catalyst) | Water | Environmentally friendly, simple product isolation. | researchgate.net |

| Bio-derived Furans | Employs renewable feedstocks. | H-form Zeolite-Y (Solid Acid) | Solvent-free or minimal solvent | Sustainable, atom-economical, scalable. | researchgate.net |

| Solvent-Free Alumina Catalysis | Eliminates bulk solvent usage. | CATAPAL 200 (Alumina) | Solvent-free | Reduced waste, simplified workup. | mdpi.com |

| Biosourced Pyrones | Uses renewable 3-hydroxy-2-pyrones. | None required | Solvent-free or Water/Methanol | Access to diverse pyrrole structures from renewables. | acs.org |

Exploration of Unprecedented Reactivity Patterns

Beyond improving its synthesis, a key research frontier lies in discovering new ways the this compound core can react to form more complex and valuable molecules. Future studies will likely focus on moving beyond classical pyrrole chemistry to explore novel transformations.

Potential areas of exploration include:

Dearomative Cycloadditions: While pyrroles typically undergo electrophilic substitution, there is immense potential in exploring their participation in cycloaddition reactions that disrupt their aromaticity to create three-dimensional structures. For instance, research on the related indolizine (B1195054) system has shown that chiral phosphoric acids can catalyze a dearomative [8+2] cycloaddition, overriding the more common Friedel-Crafts alkylation pathway. acs.org Applying this concept to this compound could provide access to novel polycyclic alkaloids.

Core Modification and Expansion: The fundamental structure of the pyrrole ring can be altered to modulate its properties. Research on porphyrin analogs, where a pyrrole ring is replaced by benzene (B151609) or pyridine, demonstrates that such core modifications significantly alter the electronic and optical properties of the macrocycle. acs.org Similar strategies could be applied to this compound, exploring ring expansion or C-H activation/functionalization at the ostensibly less reactive positions to generate novel heterocyclic systems.

Catalyst-Controlled Reaction Pathways: The choice of catalyst can be used to switch between different reaction outcomes. Computational studies on indolizine cycloadditions revealed that while a simple acid catalyst favors a thermodynamic alkylation product, a more complex chiral phosphoric acid kinetically favors the cycloaddition product. acs.org Investigating the reactivity of this compound with various substrates under the influence of different organocatalysts or transition metal catalysts could unveil previously unknown reaction pathways.

Integration into Hybrid Organic-Inorganic Materials

The unique electronic properties of the pyrrole ring make it an excellent candidate for incorporation into advanced hybrid materials, where organic molecules are combined with inorganic frameworks to create materials with synergistic or novel functionalities. mdpi.com

Future applications for this compound in this domain include:

Conducting Polymers: Polypyrrole is a well-known conducting polymer. Hybrid materials can be synthesized by electropolymerizing pyrrole in the presence of inorganic complexes, such as those based on the DMIT ligand ([M(DMIT)n]2−). researchgate.net These hybrid films are electroactive and combine the properties of the conducting polymer with the redox characteristics of the inorganic anion. researchgate.net Derivatives like this compound could be used to create functionalized polymers with tailored solubility, processability, and electronic properties.

Sensors and Optoelectronics: Organic molecules with specific responses to external stimuli can be doped into stable inorganic matrices, such as sol-gels, to create sensors. nih.govsemanticscholar.org For example, a fluorescent triarylimidazole has been successfully integrated into an organic-inorganic hybrid (OIH) sol-gel to create a pH-sensitive membrane. nih.govsemanticscholar.org A similar approach could use derivatives of this compound to develop sensors for ions, gases, or biological molecules.

Table 2: Potential Integration of this compound into Hybrid Materials

| Material Type | Inorganic Component Example | Fabrication Method | Potential Application |

|---|---|---|---|

| Conducting Polymer Hybrids | Metal-DMIT complexes (e.g., [Ni(dmit)2]2−) | Electropolymerization | Electrodes, antistatic coatings, shields |

| Sensor Membranes | Sol-gel matrix (e.g., silica-based OIH) | Doping and Sol-Gel processing | Optical or electrochemical sensors |

| Advanced Photovoltaics | Lead or Tin Halide Perovskites | Interfacial layer deposition | Enhancing efficiency in solar cells |

Advanced Characterization Techniques for In-situ Monitoring of Reactions

To fully develop and optimize the novel synthetic routes discussed previously, a deeper understanding of reaction mechanisms, kinetics, and the formation of transient intermediates is required. Advanced, real-time characterization techniques are essential for this purpose. While traditional methods like NMR and mass spectrometry are used to characterize the final products nih.gov, future research will increasingly rely on in-situ monitoring.

In-situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) can be employed to monitor the concentration of reactants, products, and intermediates in real-time directly within the reaction vessel. This data is invaluable for optimizing reaction conditions (temperature, pressure, catalyst loading) and for elucidating complex reaction mechanisms, such as the intermediates in the Paal-Knorr synthesis. researchgate.net

Calorimetry: Reaction calorimetry measures the heat flow of a chemical reaction as it occurs, providing critical data on reaction kinetics and thermodynamics. This information is vital for ensuring the safety and scalability of new synthetic processes.

Coupled Techniques: The combination of techniques, such as linking a high-performance liquid chromatography (HPLC) system to a mass spectrometer (LC-MS), allows for the separation and identification of components from a complex reaction mixture, providing snapshots of the reaction's progress over time.

The application of these techniques will facilitate a move from batch-to-batch analysis to continuous process understanding, enabling more robust and efficient synthesis of this compound.

Computational Design of Enhanced this compound Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, allowing for the rational design of molecules with desired properties before their synthesis is attempted. This in silico approach will be pivotal in exploring the vast chemical space around the this compound scaffold.

Key computational strategies include:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the geometry, electronic structure, and reactivity of novel derivatives. nih.gov For example, DFT can calculate the energy of different conformations of a molecule or model the transition states of a proposed reaction to determine its feasibility and predict its outcome, as demonstrated in studies of cycloaddition reactions. acs.orgnih.gov

Molecular Docking: For medicinal chemistry applications, molecular docking is used to predict how a molecule binds to the active site of a biological target, such as an enzyme or receptor. This was effectively used in the design of pyrrolo[3,4-c]pyrrole (B14788784) derivatives as COX enzyme inhibitors, where docking studies helped to rationalize the observed biological activity and guide the design of more potent compounds. nih.gov This approach can be used to design this compound derivatives with potential anti-inflammatory, anti-cancer, or other therapeutic activities.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By synthesizing and testing a small library of this compound derivatives, a QSAR model could be built to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis.

Table 3: Application of Computational Methods in Designing Pyrrole Derivatives

| Computational Method | Property Investigated | Goal / Outcome | Reference Example |

|---|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, reaction energy profiles | Predict stable conformations, understand reaction mechanisms. | acs.orgnih.gov |

| Molecular Docking | Ligand-protein binding mode and affinity | Design derivatives with enhanced biological activity (e.g., enzyme inhibition). | nih.gov |

| Ab initio Methods (e.g., Hartree-Fock) | Molecular orbital energies, conformation | Study electronic structure and compare calculated vs. experimental structures. | nih.gov |

Q & A

Q. What are the standard synthetic routes for 3,5-dimethyl-2-phenyl-1H-pyrrole, and how are reaction yields optimized?

The compound is typically synthesized via base-assisted cyclization of substituted butanenitriles. For example, derivatives like 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones are prepared using precursors such as 4-oxo-4-phenylbutanenitrile, followed by cyclization under alkaline conditions. Yields (e.g., 65–88%) depend on solvent choice (ethanol or benzene), purification methods (column chromatography or recrystallization), and substituent electronic effects. Reaction progress is monitored via TLC (Rf values 0.3–0.5), and products are characterized by ¹H/¹³C NMR and HRMS .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

Key techniques include:

- ¹H NMR : Identifies substituent patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl groups at δ 2.1–2.4 ppm).

- FTIR : Confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹ in carbonyl derivatives).

- HRMS : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical mass within 0.001 Da). Cross-validation with melting points (e.g., 161–164°C) ensures purity .

Q. What safety precautions are critical during the synthesis of this compound?

Use fume hoods to avoid inhalation of volatile intermediates (e.g., nitriles). Skin/eye contact requires immediate rinsing with water. Amber glass containers prevent photodegradation of light-sensitive intermediates. Safety data sheets (SDS) for analogs like 3-heptyl-1H-pyrrole recommend consulting a physician for exposure incidents .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure of this compound?

Hybrid functionals (e.g., B3LYP) with exact-exchange corrections are optimal for calculating properties like ionization potentials and electron affinity. Basis sets like 6-31G* provide accurate geometries and HOMO-LUMO gaps. Studies show that gradient corrections in functionals reduce errors in atomization energies to <2.4 kcal/mol. Use software like Gaussian or ORCA for simulations .

Q. What mechanistic insights explain substituent effects on the compound’s reactivity?

Electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring decrease pyrrole’s nucleophilicity by reducing electron density at the α-position. Base-assisted cyclization kinetics can be modeled using Hammett σ constants, where negative ρ values indicate rate enhancement with electron-donating substituents. Kinetic studies via ¹³C isotopic labeling or in-situ IR spectroscopy are recommended .

Q. How do spectral data resolve contradictions in structural assignments for complex derivatives?

Discrepancies in NMR coupling constants or unexpected FTIR peaks may arise from tautomerism (e.g., 1H-pyrrole vs. 2H-pyrrole forms). Use variable-temperature NMR to detect tautomeric equilibria. For ambiguous HRMS adducts (e.g., [M+Na]⁺ vs. [M+K]⁺), high-resolution instruments (Q-TOF) and isotopic pattern analysis improve accuracy .

Q. What strategies optimize regioselectivity in functionalizing the pyrrole core?

Electrophilic substitution favors the α-position due to electron-rich π-systems. For C-3/C-5 functionalization, use directing groups (e.g., acetyl at C-4) or transition-metal catalysis (Pd-mediated cross-coupling). Computational Fukui indices (from DFT) predict reactive sites, guiding experimental design .

Methodological Challenges

Q. Why do discrepancies arise between experimental and DFT-calculated spectroscopic data?

Solvent effects (e.g., polarizable continuum models) and vibrational anharmonicity are often neglected in simulations. Include implicit solvent models (e.g., SMD) and scale vibrational frequencies by 0.96–0.98 to align IR peaks with experimental data .

Q. How are reaction conditions tailored to avoid byproducts in multi-step syntheses?

Kinetic control (low temperatures, short reaction times) minimizes side reactions like over-oxidation. For example, maintaining pH <10 during cyclization prevents decomposition of acid-sensitive intermediates. Monitor intermediates via LC-MS to identify competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.